

# Application Note: Techniques for Assessing Nifedipine's Impact on Mitochondrial Calcium Uptake

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## Compound of Interest

Compound Name: Nifedipine

Cat. No.: B7760104

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mitochondrial calcium ( $\text{Ca}^{2+}$ ) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. Dysregulation of mitochondrial  $\text{Ca}^{2+}$  uptake is implicated in numerous pathologies. **Nifedipine** is a well-established L-type calcium channel blocker used in the treatment of hypertension.[1][2] While its primary mechanism of action is on plasma membrane channels, emerging evidence suggests potential off-target effects, including the modulation of mitochondrial function.[3][4][5] Specifically, studies have shown that **nifedipine** can reduce mitochondrial  $\text{Ca}^{2+}$  overload under hypoxic conditions, suggesting a protective role.[6][7][8]

This application note provides detailed protocols for assessing the direct impact of **Nifedipine** on mitochondrial  $\text{Ca}^{2+}$  uptake using two robust methodologies: a fluorescence-based assay in permeabilized cells and a calcium retention capacity (CRC) assay in isolated mitochondria. These techniques allow researchers to distinguish between effects on cytosolic  $\text{Ca}^{2+}$  entry and direct actions on mitochondrial  $\text{Ca}^{2+}$  handling machinery.

## Signaling Pathways for Mitochondrial Calcium Uptake

Mitochondria primarily take up  $\text{Ca}^{2+}$  from the cytosol through the Mitochondrial Calcium Uniporter (MCU), a protein complex in the inner mitochondrial membrane (IMM). This process is driven by the strong electrochemical gradient across the IMM.  $\text{Ca}^{2+}$  is first transported across the outer mitochondrial membrane (OMM), likely via the Voltage-Dependent Anion Channel (VDAC), and then enters the matrix through the MCU. The proximity of mitochondria to the endoplasmic reticulum (ER) at specialized sites called Mitochondria-Associated Membranes (MAMs) creates microdomains of high  $\text{Ca}^{2+}$  concentration, facilitating efficient uptake.

**Nifedipine's** canonical role is blocking L-type  $\text{Ca}^{2+}$  channels on the plasma membrane, thereby reducing cytosolic  $\text{Ca}^{2+}$  levels.<sup>[6][9]</sup> However, investigating its direct effect on the mitochondrial uptake machinery requires bypassing the plasma membrane, as detailed in the following protocols.

**Figure 1:** Mitochondrial  $\text{Ca}^{2+}$  uptake pathways and **Nifedipine's** primary site of action.

## Experimental Protocols

### Protocol 1: In Situ Mitochondrial $\text{Ca}^{2+}$ Uptake in Permeabilized Cells

This method allows the study of mitochondrial function in a more physiological context by selectively permeabilizing the plasma membrane while leaving the mitochondrial membranes intact.<sup>[10]</sup>

**Principle:** Cells are treated with a low concentration of digitonin, which permeabilizes the cholesterol-rich plasma membrane but not the cholesterol-poor mitochondrial membranes.<sup>[10][11]</sup> This provides direct access to the mitochondria within their native cellular environment. A cell-impermeant  $\text{Ca}^{2+}$  indicator, such as Calcium Green-5N, is added to the buffer to measure changes in extra-mitochondrial  $\text{Ca}^{2+}$  concentration. A bolus of  $\text{Ca}^{2+}$  is added, and the rate of its clearance from the buffer, reflecting mitochondrial uptake, is monitored using a fluorescence plate reader.

**Materials:**

- HEK-293, HeLa, or other adherent cell lines

- **Nifedipine** (Sigma-Aldrich, Cat# N7634)
- Digitonin (Sigma-Aldrich, Cat# D141)
- Calcium Green-5N, pentapotassium salt (Thermo Fisher, Cat# C3737)
- Respiration Buffer (RB): 120 mM KCl, 10 mM HEPES, 1 mM KH<sub>2</sub>PO<sub>4</sub>, 2 mM MgCl<sub>2</sub>, 40 μM EGTA, pH 7.2 with KOH.[\[12\]](#)
- Substrates: 5 mM Glutamate, 5 mM Malate
- 96-well black, clear-bottom plates
- Fluorescence microplate reader with injectors (Excitation/Emission ~506/532 nm)

#### Procedure:

- Cell Culture: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
- Preparation:
  - Prepare stock solutions: 10 mM **Nifedipine** in DMSO, 10 mM Digitonin in DMSO, 1 mM Calcium Green-5N in DMSO.
  - On the day of the experiment, prepare fresh Respiration Buffer and supplement with 5 mM glutamate and 5 mM malate to energize the mitochondria.
- Assay Execution:
  - Wash cells twice with warm Dulbecco's Phosphate-Buffered Saline (DPBS).
  - Add 100 μL of Respiration Buffer (with substrates) to each well.
  - Add **Nifedipine** to the desired final concentrations (e.g., 1, 5, 10, 25 μM) and incubate for 10-15 minutes at 37°C. Include a vehicle control (DMSO).
  - Add Calcium Green-5N to a final concentration of 1 μM.

- Place the plate in the pre-warmed (37°C) plate reader.
- Program the reader to inject digitonin and then CaCl<sub>2</sub>.
- Start kinetic reading (every 1-2 seconds).
- After establishing a baseline fluorescence (approx. 60 seconds), inject digitonin to a final concentration of 25-50 µg/mL to permeabilize the cells.[\[11\]](#)
- Once the signal stabilizes, inject a bolus of CaCl<sub>2</sub> (e.g., 10-20 µM final concentration).
- Continue recording the fluorescence as it decreases, indicating mitochondrial Ca<sup>2+</sup> uptake.[\[10\]](#)

Data Analysis: The rate of mitochondrial Ca<sup>2+</sup> uptake is determined by calculating the negative slope of the fluorescence decay immediately following the CaCl<sub>2</sub> addition. Compare the rates between vehicle-treated and **Nifedipine**-treated cells.

## Protocol 2: Calcium Retention Capacity (CRC) in Isolated Mitochondria

This assay directly measures the ability of isolated mitochondria to sequester Ca<sup>2+</sup> before the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways.[\[13\]](#)[\[14\]](#)

Principle: Mitochondria are isolated from cells or tissue.[\[15\]](#)[\[16\]](#) In the presence of a Ca<sup>2+</sup>-sensitive dye, successive pulses of CaCl<sub>2</sub> are added to the mitochondrial suspension.[\[17\]](#) Mitochondria take up the Ca<sup>2+</sup>, causing a transient spike and subsequent decrease in extra-mitochondrial fluorescence. This continues until the matrix Ca<sup>2+</sup> load triggers the opening of the mPTP, leading to a massive release of accumulated Ca<sup>2+</sup> and a sustained increase in fluorescence. The total amount of Ca<sup>2+</sup> taken up before this release is the CRC.

Materials:

- Mitochondrial Isolation Buffer (MS-EGTA): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.[\[12\]](#)

- KCl Assay Buffer: 125 mM KCl, 20 mM HEPES, 1 mM KH<sub>2</sub>PO<sub>4</sub>, 2 mM MgCl<sub>2</sub>, 40 μM EGTA, pH 7.2.[12]
- Calcium Green-5N (as above)
- Substrates: 5 mM Pyruvate, 5 mM Malate[12]
- CaCl<sub>2</sub> standard solution (e.g., 10 mM)
- Dounce homogenizer and centrifuges
- Fluorescence microplate reader with injectors

#### Procedure:

- Mitochondrial Isolation:
  - Harvest cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in MS-EGTA buffer and homogenize using a Dounce homogenizer.[15]
  - Perform differential centrifugation: first, a low-speed spin (e.g., 800 x g for 10 min) to pellet nuclei and debris, followed by a high-speed spin of the supernatant (e.g., 10,000 x g for 10 min) to pellet the mitochondria.[12][13]
  - Wash the mitochondrial pellet twice with MS-EGTA buffer.
  - Resuspend the final pellet in a minimal volume of buffer and determine the protein concentration (e.g., using a BCA assay).
- CRC Assay:
  - In a 96-well plate, add KCl Assay Buffer.
  - Add isolated mitochondria to a final concentration of 0.5 mg/mL.
  - Add substrates (pyruvate and malate) and Calcium Green-5N (1 μM).

- Add **Nifedipine** or vehicle (DMSO) and incubate for 5 minutes at 30°C.
- Place the plate in the reader and begin kinetic measurements.
- Program the injector to add repeated pulses of CaCl<sub>2</sub> (e.g., 5-10 µM) every 60-90 seconds.
- Monitor the fluorescence until a large, sustained increase is observed, indicating mPTP opening.<sup>[17]</sup>

Data Analysis: Calculate the total amount of CaCl<sub>2</sub> (in nmol) added per mg of mitochondrial protein before the final, sustained fluorescence increase. This value represents the Calcium Retention Capacity.

## Data Presentation

The quantitative data obtained from these experiments can be summarized for clear comparison.

Table 1: Effect of **Nifedipine** on Mitochondrial Ca<sup>2+</sup> Uptake Rate in Permeabilized Cells

Treatment Group	Nifedipine Conc. (µM)	Rate of Ca <sup>2+</sup> Uptake (RFU/sec)	% of Control
Vehicle Control	0	150.2 ± 12.5	100%
Nifedipine	1	145.8 ± 11.9	97.1%
Nifedipine	10	115.6 ± 9.8	77.0%
Nifedipine	25	88.4 ± 7.3**	58.9%

Data are presented as mean ± SEM.

Statistical significance vs. vehicle control:

\*p<0.05, \*\*p<0.01.

Table 2: Effect of **Nifedipine** on Mitochondrial Calcium Retention Capacity (CRC)

Treatment Group	Nifedipine Conc. (μM)	CRC (nmol Ca <sup>2+</sup> /mg protein)	% of Control
Vehicle Control	0	85.4 ± 6.7	100%
Nifedipine	1	83.2 ± 7.1	97.4%
Nifedipine	10	102.5 ± 8.2	120.0%
Nifedipine	25	118.9 ± 9.5**	139.2%

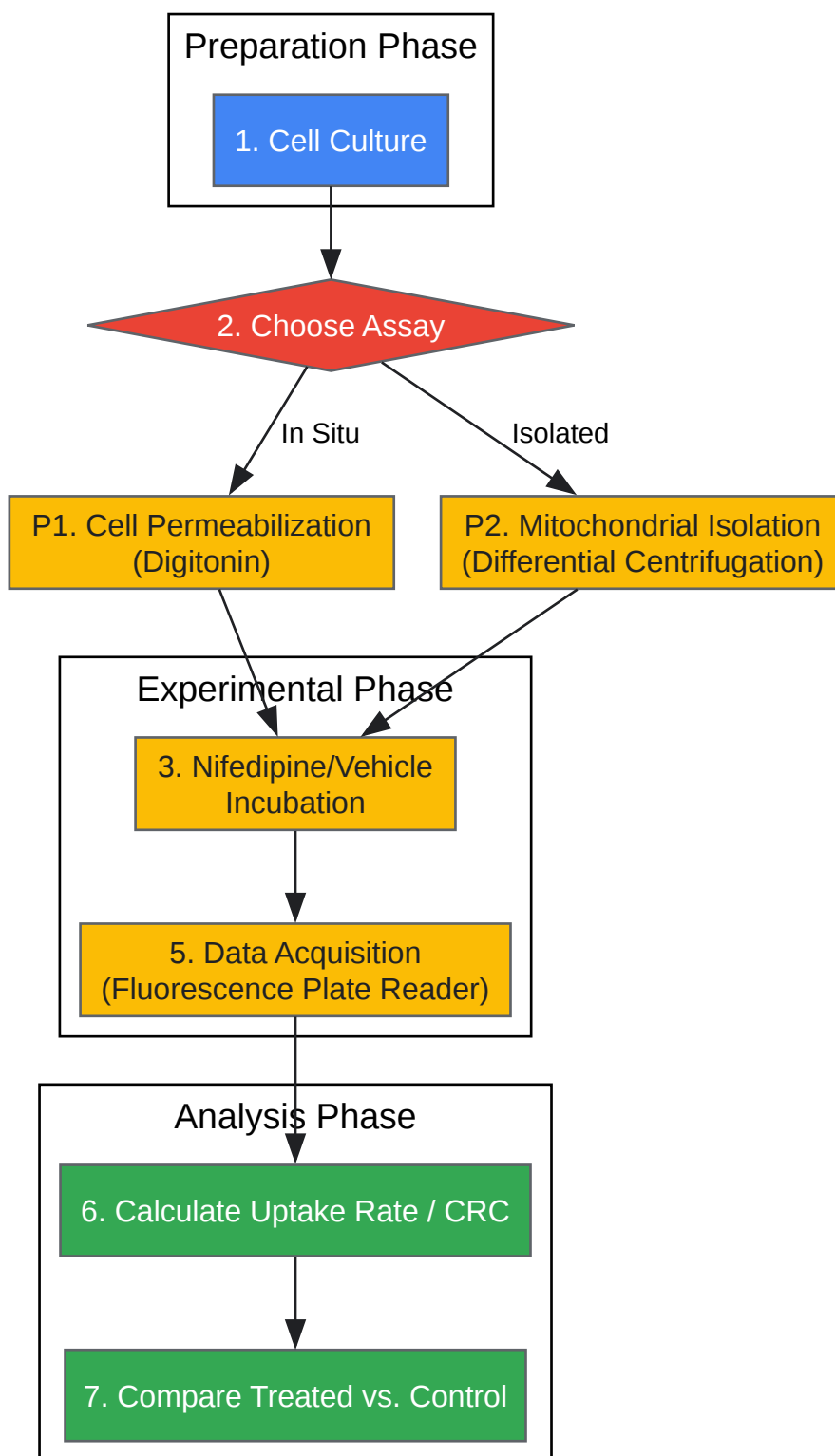
Data are presented as mean ± SEM.

Statistical significance vs. vehicle control:

\*p<0.05, \*\*p<0.01.

## Workflow Visualization

The overall experimental process can be visualized as a logical workflow.



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**Figure 2:** General experimental workflow for assessing **Nifedipine**'s effects.



## Conclusion

The protocols described provide a comprehensive framework for investigating the direct effects of **Nifedipine** on mitochondrial  $\text{Ca}^{2+}$  uptake. By using both permeabilized cells and isolated mitochondria, researchers can effectively dissect the drug's impact on mitochondrial machinery, independent of its canonical effects on plasma membrane L-type  $\text{Ca}^{2+}$  channels. These methods are crucial for understanding the off-target effects of existing drugs and for developing novel therapeutics targeting mitochondrial function.

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